molecular formula C21H23ClFN3O3S3 B4711008 Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4711008
M. Wt: 516.1 g/mol
InChI Key: AOVYXLYUYMKTLJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents, including a chloro-fluorobenzyl group, a sulfanyl group, and a hydrazinylcarbonothioyl group.

Preparation Methods

The synthesis of Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the various substituents through a series of reactions. Key steps may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Chloro-Fluorobenzyl Group: This step typically involves nucleophilic substitution reactions.

    Attachment of the Sulfanyl Group: This can be done through thiolation reactions.

    Addition of the Hydrazinylcarbonothioyl Group: This step may involve hydrazine derivatives and carbonothioylating agents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

    Hydrolysis: This reaction can break down the compound into smaller fragments by reacting with water.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution and hydrolysis reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on various biological systems.

    Medicine: It may have potential as a pharmaceutical agent, particularly if it exhibits activity against specific diseases or conditions.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Signal Transduction Pathways: The compound may affect various signaling pathways within cells, leading to changes in cellular behavior.

Comparison with Similar Compounds

Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar structure but lacks the methyl group on the benzothiophene core.

    2-[(2,6-dichlorobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile: This compound features a different core structure but shares the sulfanyl and benzyl substituents.

Properties

IUPAC Name

methyl 2-[[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetyl]amino]carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O3S3/c1-11-3-6-14-16(7-11)32-19(18(14)20(28)29-2)24-21(30)26-25-17(27)10-31-9-12-4-5-13(23)8-15(12)22/h4-5,8,11H,3,6-7,9-10H2,1-2H3,(H,25,27)(H2,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVYXLYUYMKTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=S)NNC(=O)CSCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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